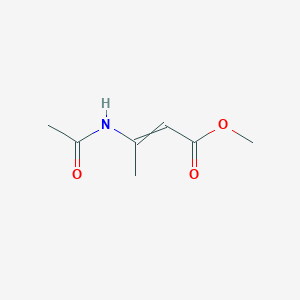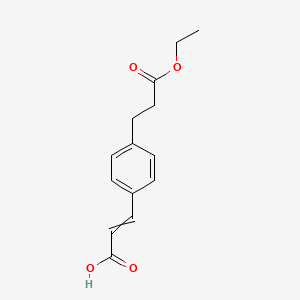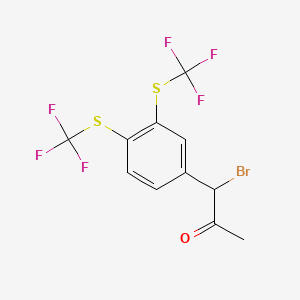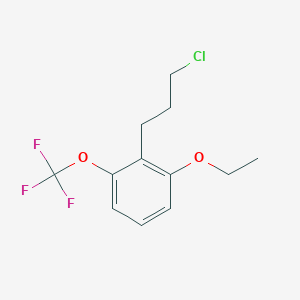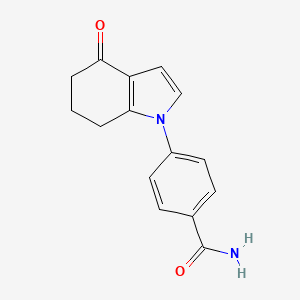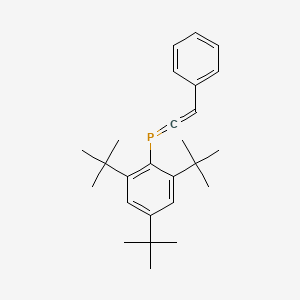
1,6-Dibromo-3,8-diethylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromo-3,8-diethylpyrene is an organic compound with the molecular formula C20H16Br2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its interesting photophysical properties. The presence of bromine atoms and ethyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dibromo-3,8-diethylpyrene can be synthesized through the bromination of 3,8-diethylpyrene. The process involves dissolving 3,8-diethylpyrene in an organic solvent such as chloroform or dichloromethane, followed by the addition of a brominating agent like dibromohydantoin. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The resulting solid is then filtered and recrystallized to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromo-3,8-diethylpyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents
Major Products Formed
Substitution Reactions: The major products are the substituted pyrene derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: The major products are oxidized pyrene derivatives, such as pyrenequinones.
Reduction Reactions: The major products are hydrogenated pyrene derivatives
Scientific Research Applications
1,6-Dibromo-3,8-diethylpyrene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,6-Dibromo-3,8-diethylpyrene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The bromine atoms in the compound make it susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization.
DNA Intercalation: The planar structure of pyrene derivatives enables them to intercalate between DNA base pairs, affecting DNA replication and transcription processes.
Fluorescence: The compound exhibits strong fluorescence properties, making it useful as a fluorescent probe in biological and chemical studies.
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromopyrene: Similar in structure but lacks the ethyl groups, making it less versatile in certain applications.
3,8-Dibromopyrene: Another brominated pyrene derivative with different substitution patterns, affecting its reactivity and applications.
1,3,6,8-Tetrabromopyrene: Contains more bromine atoms, leading to different chemical properties and uses
Uniqueness
1,6-Dibromo-3,8-diethylpyrene stands out due to the presence of both bromine atoms and ethyl groups, which enhance its reactivity and make it a valuable intermediate for the synthesis of a wide range of functionalized pyrene derivatives. Its unique combination of properties makes it suitable for diverse applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C20H16Br2 |
|---|---|
Molecular Weight |
416.1 g/mol |
IUPAC Name |
1,6-dibromo-3,8-diethylpyrene |
InChI |
InChI=1S/C20H16Br2/c1-3-11-9-17(21)15-8-6-14-12(4-2)10-18(22)16-7-5-13(11)19(15)20(14)16/h5-10H,3-4H2,1-2H3 |
InChI Key |
OEQLAFPMVXVPAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3CC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


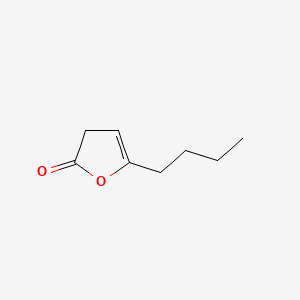
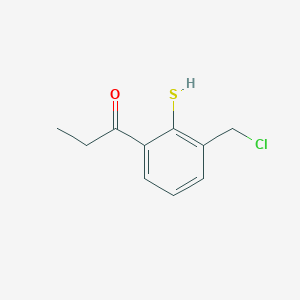

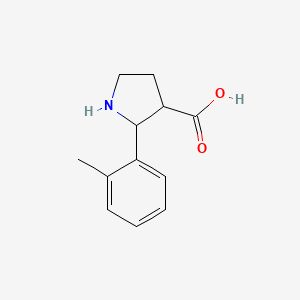

![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)

